REACTION_CXSMILES
|
[OH-].[K+].II.CC(CC(C)(C)C)CC([O:10][CH2:11][CH:12]1[CH2:17][CH2:16][CH:15]([CH2:18][O:19]C(=O)CC(C)CC(C)(C)C)[CH2:14][CH2:13]1)=O>>[CH:15]1([CH2:18][OH:19])[CH2:16][CH2:17][CH:12]([CH2:11][OH:10])[CH2:13][CH2:14]1 |f:0.1|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.01 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
compound 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OCC1CCC(CC1)COC(CC(CC(C)(C)C)C)=O)CC(C)(C)C
|
Name
|
( VI )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(CCC(CC1)CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[K+].II.CC(CC(C)(C)C)CC([O:10][CH2:11][CH:12]1[CH2:17][CH2:16][CH:15]([CH2:18][O:19]C(=O)CC(C)CC(C)(C)C)[CH2:14][CH2:13]1)=O>>[CH:15]1([CH2:18][OH:19])[CH2:16][CH2:17][CH:12]([CH2:11][OH:10])[CH2:13][CH2:14]1 |f:0.1|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.01 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
compound 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OCC1CCC(CC1)COC(CC(CC(C)(C)C)C)=O)CC(C)(C)C
|
Name
|
( VI )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(CCC(CC1)CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[K+].II.CC(CC(C)(C)C)CC([O:10][CH2:11][CH:12]1[CH2:17][CH2:16][CH:15]([CH2:18][O:19]C(=O)CC(C)CC(C)(C)C)[CH2:14][CH2:13]1)=O>>[CH:15]1([CH2:18][OH:19])[CH2:16][CH2:17][CH:12]([CH2:11][OH:10])[CH2:13][CH2:14]1 |f:0.1|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.01 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
compound 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OCC1CCC(CC1)COC(CC(CC(C)(C)C)C)=O)CC(C)(C)C
|
Name
|
( VI )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(CCC(CC1)CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |